2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride
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Overview
Description
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a base-catalyzed reaction between N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines can be used to prepare multi-substituted dihydropyrrolopyridine derivatives . The reaction conditions often involve the use of potassium hydroxide (KOH) as a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace hydrogen atoms on the pyrrolo-pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolo-pyridine derivatives, which can have different functional groups attached to the core structure. These derivatives are often studied for their potential biological activities.
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It has shown promise as a lead compound in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo-pyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 6,7-dihydro-5H-pyrido[2,3-c]pyridazine
- 1H-indole derivatives .
Uniqueness
What sets 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride apart is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This unique structure can result in distinct biological activities and make it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C7H9ClN2O |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1,2,3,5-tetrahydropyrrolo[3,2-c]pyridin-6-one;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c10-7-3-6-5(4-9-7)1-2-8-6;/h3-4,8H,1-2H2,(H,9,10);1H |
InChI Key |
ZNQWNTHIGYIBST-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=O)NC=C21.Cl |
Origin of Product |
United States |
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